molecular formula C8H5BrFN B012288 4-(Bromomethyl)-3-fluorobenzonitrile CAS No. 105942-09-4

4-(Bromomethyl)-3-fluorobenzonitrile

Cat. No. B012288
M. Wt: 214.03 g/mol
InChI Key: ZESZAIOGACKOMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: An improved synthesis method using a new synthon for Sonogashira coupling provided the title compound with 56% overall yield from 4-bromo-2-formylthiazole (Gopinathan, Jin, & Rehder, 2009).
  • Facile Synthesis of 2-bromo-3-fluorobenzonitrile: Developed a scalable synthesis via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through various aryl boronic acids (Szumigala, Devine, Gauthier, & Volante, 2004).

Molecular Structure Analysis

  • Structural, Computational, and In Silico Studies: A novel dimer of the compound was crystallized and studied using spectroscopic methods, computational simulations, and Hirshfeld surface analysis for understanding intra and inter-molecular interactions (Hegde et al., 2023).

Chemical Reactions and Properties

  • Improved Synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene: Outlined a four-step reaction process, starting from p-xylene and involving radical bromination, to achieve a 30% overall yield (Song Yan-min, 2007).

Physical Properties Analysis

  • Synthesis and Transition Temperatures of Ester Derivatives: Discussed the liquid-crystal transition temperatures of forty ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile, noting the higher nematic-isotropic transition temperatures of novel F-substituted esters (Kelly & Schad, 1984).

Chemical Properties Analysis

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile: A study that involved experimental and theoretical investigations, including DFT computations, to understand vibrational and other molecular properties (Shajikumar & Raman, 2018).
  • Energetic Study of Structural and Electronic Properties of Monofluorobenzonitriles: Reported on the thermodynamic, electronic, and UV-vis spectroscopic properties of various monofluorobenzonitriles, including 4-fluorobenzonitrile, providing insight into their electronic effects and thermodynamic properties (Ribeiro da Silva et al., 2012).

Scientific Research Applications

  • Synthesis of Block Copolymers

    • Field : Polymer Science
    • Application : The compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
    • Method : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The compound 4-bromomethyl benzoyl chloride is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
    • Results : The primary parameters, such as concentration and time, that affect the reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
  • Preparation of Anti-HIV Agents

    • Field : Medicinal Chemistry
    • Application : Methyl 4-(bromomethyl)benzoate, a similar compound, is used in the preparation of potential anti-HIV agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these experiments were not provided in the source .
  • pH Indicator

    • Field : Analytical Chemistry
    • Application : Bromothymol blue, a compound with a similar bromomethyl group, is used as a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Method : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
  • Synthesis of Antihypertensive Agents

    • Field : Medicinal Chemistry
    • Application : 4-(Bromomethyl)benzoic acid, a similar compound, is used as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these experiments were not provided in the source .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Materials Science
    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Method : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
    • Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

Safety And Hazards

When handling 4-(Bromomethyl)benzonitrile, it is recommended to wear protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZAIOGACKOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382462
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-fluorobenzonitrile

CAS RN

105942-09-4
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1,2-Dichloroethane (151 kg) was charged to a suitable vessel along with 4-cyano-2-fluorotoluene (24 kg) and AIBN (2 kg). The mixture was heated to 70˜74° C. Once the batch temperature reached 70° C., N-bromosuccinimide (47.4 kg) was added in portions at the rate of 12 kg/h, maintaining the temperature at 70˜74° C. (it is important to control addition rate to avoid exothermic reaction). The mixture was sampled via GC detection after 24 kg of N-bromosuccinimide was added, and the reaction was heated at 70-74° C. until complete reaction was observed. The mixture was cooled to 0-5° C. and allowed to stand for 2 additional hours. The mixture was filtered, and the cake was washed with MTBE (24 kg). The filtrate was washed with water (3×65 kg). The organic layer was dried with sodium sulfate (10.3 kg) for 6 hours, filtered and the cake was washed with MTBE (24 kg). The solution was evaporated under reduced pressure, ethanol (12 kg) was added and the mixture was heated to 40-45° C., then cooled slowly to 0-5° C. while stirring to crystallize. The mixture was filtered and the cake was washed with cold ethanol (5 kg). The crude solid was recrystallized from petroleum ether, filtered and washed with petroleum ether (10 kg), giving the title compound 4-(bromomethyl)-3-fluorobenzonitrile as an off white solid (21 kg, 55% yield). 1H NMR (300 MHz, CDCl3) δ ppm 4.46-4.50 (m, 2H) 7.36 (dd, J=8.85, 1.32 Hz, 1H) 7.44 (dd, J7.91, 1.32 Hz, 1 H) 7.52 (dd, J7.91, 7.16 Hz, 1 H). 13C NMR (75 MHz, CDCl3) δ ppm 23.65 (d, J=4.60 Hz, 1 C) 113.76 (d, J=9.77 Hz, 1 C) 117.09 (d, J=2.87 Hz, 1 C) 119.44 (d, J=24.71 Hz, 1 C) 128.44 (d, J=4.02 Hz, 1 C) 130.66-130.81 (s, 1 C) 130.81-131.06 (s, 1 C) 132.18 (d, J=3.45 Hz, 1 C) 159.86 (d, J=254.03 Hz, 1C). IR: (KBr) 3088, 3077, 3040, 2982, 2250, 1571, 1508, 1439, 1248 cm−1. Anal. Calcd for C8H5BrFN: Calc. C, 44.89; H, 2.35; N, 6.54; F, 8.88. Found: C, 44.94; H, 2.73; N, 6.56; F, 8.73.
Quantity
47.4 kg
Type
reactant
Reaction Step One
Quantity
24 kg
Type
reactant
Reaction Step Two
Quantity
24 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
151 kg
Type
solvent
Reaction Step Three
Name
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-methylbenzonitrile (5.0 g, 0.23 mol) in 100 mL of carbon tetrachloride was added N-bromosuccinimide (4.97 g, 0.28 mol) and AIBN (100 mg, 0.61 mmol) and the mixture was refluxed for six hours. The reaction was cooled and filtered. The filtrate was washed with water, dried over magnesium sulfate, filtered and the solvents were removed under vacuum to afford 5.44 g of the title compound as an off-white solid. 1H NMR indicated the presence of 20% starting material. 1H NMR (400 MHz, CDCl3) for the title compound: δ 7.54-7.30 (m, 3H), 4.83 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

NBS (Aldrich, 3.02 g, 17 mmol) and benzoylperoxide (Aldrich, 0.37 g, 1.5 mmol) was added to a solution of 2-fluoro-4-cyanotoluene (compound 38, 2.08 g, 15 mmol) in CCl4. The reaction mixture was heated at 80° C. for 14 hours. After cooling down to ambient temperature, the mixture was diluted with ether (100 mL) and washed with aqueous Na2S3O3, and dried (MgSO4). Removal of solvent under vacuum led to a yellow oil which was purified by flash chromatography. The title compound 39 (1.4 g, 42%) was obtained, together with a by-product, 3-fluoro-4-(bromomethyl)benzonitrile (40) (1.0 g, 30 %). For the title compound (39): 1HNMR (CDCl3) δ4.46 (s, 2H), 7.35 (d, 1H, J=8.0 Hz), 7.42 (d, 1H, J=8.0 Hz), 7.52 (t, 1H, J=8.0 Hz). For the by-product (40): 1HNMR (CDCl3) δ6.90 (s, 1H), 7.35 (d, 1H, J=8.0 Hz), 7.55 (d, 1H, J=8.0 Hz), 7.96 (t, 1H, J=8.0 Hz).
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Bromomethyl)-3-fluorobenzonitrile
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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4-(Bromomethyl)-3-fluorobenzonitrile

Citations

For This Compound
23
Citations
GM Maharvi, AH Fauq - Tetrahedron Letters, 2010 - Elsevier
… Since the S N 2-reaction of 4-bromomethyl-3-fluorobenzonitrile 5 with the sulfonamide anion derived from 4 (Scheme 1) had resulted in moderate yield, we decided to make use of a …
Number of citations: 12 www.sciencedirect.com
LB Hamdy, A Gougsa, WY Chow, JE Russell… - Materials …, 2022 - pubs.rsc.org
New self-supported polyamine CO2 adsorbents are prepared by cross-linking branched polyethyleneimine (PEI) with 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine (4BMFPT)…
Number of citations: 4 pubs.rsc.org
L Qiu, H Jiang, C Zhou, J Wang, Y Yu… - Journal of Medicinal …, 2023 - ACS Publications
Sphingosine-1-phosphate receptor 1 (S1PR1) is recognized as a novel therapeutic and diagnostic target in neurological disorders. We recently transferred the S1PR1 radioligand [ 11 C…
Number of citations: 4 pubs.acs.org
M Jukič, K Grabrijan, S Kadić… - Acta Chimica …, 2017 - pdfs.semanticscholar.org
Using rescaffolding approach, we designed piperidine compounds decorated with an electrophilic oxathiazol-2-one moiety that is known to confer selectivity towards threonine …
Number of citations: 8 pdfs.semanticscholar.org
T Konosu, S Oida, Y Nakamura, S SEKI… - Chemical and …, 2001 - jstage.jst.go.jp
Synthesis and in vitro antifungal activities of a novel triazole antifungal agent CS-758 (former name, R-120758) are described. The minimum inhibitory concentrations (MICs) of a series …
Number of citations: 21 www.jstage.jst.go.jp
J Olsen, P Seiler, B Wagner, H Fischer… - Organic & …, 2004 - pubs.rsc.org
The H-atoms of the phenylamidinium needle of tricyclic thrombin inhibitors, which interacts with Asp189 at the bottom of the selectivity pocket S1 of the enzyme, were systematically …
Number of citations: 100 pubs.rsc.org
AF Stepan, C Subramanyam, IV Efremov… - Journal of medicinal …, 2012 - ACS Publications
Replacement of the central, para-substituted fluorophenyl ring in the γ-secretase inhibitor 1 (BMS-708,163) withthe bicyclo[1.1.1]pentane motif led to the discovery of compound 3, an …
Number of citations: 272 pubs.acs.org
UM Battisti, K Bratteby, JT Jørgensen… - Journal of Medicinal …, 2021 - ACS Publications
Pretargeted imaging of nanomedicines have attracted considerable interest because it has the potential to increase imaging contrast while reducing radiation burden to healthy tissue. …
Number of citations: 24 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
MD Ryan, AL Parkes, D Corbett, AP Dickie… - Journal of Medicinal …, 2021 - ACS Publications
This study describes a novel series of UDP-N-acetylglucosamine acyltransferase (LpxA) inhibitors that was identified through affinity-mediated selection from a DNA-encoded …
Number of citations: 11 pubs.acs.org

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